molecular formula C20H23NO3S B6794843 N-(2-methyl-6-propan-2-ylphenyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide

N-(2-methyl-6-propan-2-ylphenyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide

Cat. No.: B6794843
M. Wt: 357.5 g/mol
InChI Key: LFJMBARPLCDKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reactants: 2-methyl-6-propan-2-ylphenylamine, naphthalene sulfonamide

    Conditions: Coupling reaction in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    Reaction: The amine group of 2-methyl-6-propan-2-ylphenylamine reacts with the sulfonamide group to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.

Properties

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-13(2)17-8-4-6-14(3)20(17)21-25(23,24)16-10-11-18-15(12-16)7-5-9-19(18)22/h4,6,8,10-13,21H,5,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJMBARPLCDKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-6-propan-2-ylphenyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide typically involves multi-step organic reactions

  • Step 1: Synthesis of Naphthalene Sulfonamide Core

      Reactants: Naphthalene, chlorosulfonic acid

      Conditions: Reflux in an inert atmosphere

      Reaction: Naphthalene reacts with chlorosulfonic acid to form naphthalene sulfonyl chloride, which is then converted to naphthalene sulfonamide using ammonia.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to sulfonic acids or other derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of sulfonic acids.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methyl-6-propan-2-ylphenyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of bacterial infections and cancer.

Medicine

In medicine, derivatives of this compound are explored for their anti-inflammatory and analgesic properties. The presence of the sulfonamide group is crucial for its interaction with specific enzymes involved in inflammatory pathways.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its stable structure and ability to undergo various chemical reactions make it suitable for producing colorants with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-6-propan-2-ylphenyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.